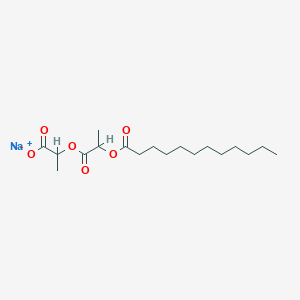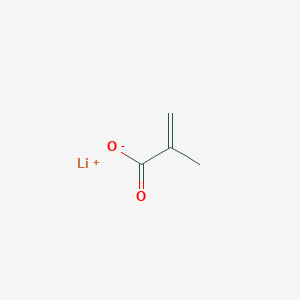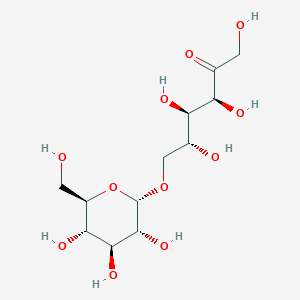
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate typically involves the esterification of lauric acid (dodecanoic acid) with lactic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through processes such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and lactic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of ester groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Lauric acid and lactic acid.
Oxidation: Dodecanoic acid and lactic acid derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and food additives
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium stearoyl lactylate: Another ester of fatty acids with similar emulsifying properties.
Sodium lauroyl sarcosinate: A surfactant with comparable applications in personal care products.
Sodium cocoyl isethionate: Used in similar applications but derived from coconut oil
Uniqueness
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate is unique due to its specific combination of lauric acid and lactic acid, providing a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and antimicrobial agent in various formulations .
Eigenschaften
IUPAC Name |
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZDAJPNNBYED-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)












